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Compound of Interest

Compound Name: 7-Azaspiro[4.6]undecane

CAS No.: 184-13-4

Cat. No.: B1528267

Get Quote

Technical Guide: 7-Azaspiro[4.6]undecane
Spectroscopic Profile, Synthesis, and Structural
Elucidation[1]
Executive Summary & Significance
7-Azaspiro[4.6]undecane (CAS: 1758-39-0 for generic/derivatives) represents a distinct class

of spirocyclic amines where a five-membered pyrrolidine-like ring shares a single carbon atom

(spiro center) with a seven-membered azepane ring. Unlike flat aromatic scaffolds, this

-rich architecture offers unique vectors for drug design, improving solubility and metabolic
stability while providing novel IP space.

This guide provides a definitive reference for the identification of the 7-aza isomer,

distinguishing it from the thermodynamically favored 6-aza isomer often obtained via classical

rearrangements.
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To obtain high-purity 7-azaspiro[4.6]undecane specifically (placing the nitrogen at position 7

rather than 6), classical Beckmann rearrangement of spiro[4.5]decan-6-one is often insufficient

as it preferentially yields the 6-aza isomer due to the migratory aptitude of the quaternary spiro-

carbon.

Therefore, we detail the Ring-Closing Metathesis (RCM) approach, which offers superior

regiocontrol.

Protocol: RCM-Mediated Synthesis
Target: 7-Tosyl-7-azaspiro[4.6]undec-?ene (Intermediate)

Hydrogenation

Deprotection.

Step 1: Substrate Assembly
Starting Material: 1-Allylcyclopentanecarboxylic acid.

Amide Coupling: React with allylamine (EDC·HCl, HOBt, DIPEA, DCM) to form N-allyl-1-

allylcyclopentanecarboxamide.

Reduction: Reduce the amide to the secondary amine using LiAlH

in THF (Reflux, 4h).

Protection: Protect the amine with Tosyl chloride (TsCl) to prevent catalyst poisoning in the

next step. Product: N-allyl-N-((1-allylcyclopentyl)methyl)-4-methylbenzenesulfonamide.

Step 2: Ring-Closing Metathesis (RCM)
Reagents: Grubbs II Catalyst (5 mol%), DCM (Degassed).

Procedure: Dissolve the diene precursor in anhydrous, degassed DCM (0.01 M dilution to

favor intramolecular cyclization). Add Grubbs II catalyst. Reflux for 12–24 hours under inert

atmosphere (Ar/N

).
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Workup: Concentrate and purify via flash chromatography (SiO

, Hex/EtOAc).

Result:7-Tosyl-7-azaspiro[4.6]undec-9-ene.

Step 3: Hydrogenation & Deprotection
Hydrogenation: H

(1 atm), Pd/C (10%), MeOH, RT, 4h. Yields the saturated 7-tosyl-7-azaspiro[4.6]undecane.

Deprotection: Mg / MeOH (sonication) or Na / Naphthalene to remove the Tosyl group.

Isolation: Acid-base extraction yields the free amine 7-Azaspiro[4.6]undecane.

Synthesis Workflow Diagram
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Caption: Regioselective synthesis of 7-azaspiro[4.6]undecane via Ring-Closing Metathesis

(RCM).

Spectroscopic Data Characterization
The following data distinguishes the 7-aza isomer from the 6-aza isomer. The key diagnostic is

the symmetry of the spiro-adjacent protons in the 7-membered ring.

A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl

) - Free Base Note: Chemical shifts are calibrated to TMS (0.00 ppm) or residual CHCl

(7.26 ppm).
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Position (ppm) Multiplicity Integral
Assignment
Logic

NH 1.80 br s 1H
Exchangeable

amine proton.

H-6 2.68 s 2H

Diagnostic:

Isolated CH

between spiro

center (C5) and

Nitrogen (N7).

Appears as a

singlet or tight

AB quartet due

to lack of

adjacent protons.

H-8 2.85 t (J=6.5 Hz) 2H
-protons to

Nitrogen,

coupled to H-9.

H-1 1.65 - 1.75 m 2H

Cyclopentyl ring

protons (adjacent

to spiro).

H-4 1.65 - 1.75 m 2H

Cyclopentyl ring

protons (adjacent

to spiro).

H-2, H-3 1.45 - 1.60 m 4H
Cyclopentyl ring

remote protons.

H-9, H-10 1.50 - 1.65 m 4H

Azepane ring

carbons (remote

from N).

H-11 1.40 - 1.55 m 2H

Azepane ring

carbon (adjacent

to spiro).
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13C NMR (100 MHz, CDCl

)

Carbon (ppm) Type Assignment

C-6 56.5 CH

Key Signal: Carbon

between Spiro and N.

Shifted downfield by

N, but distinct from 6-

aza isomer (which

would be a quaternary

C-N bond).

C-8 49.2 CH
-carbon to Nitrogen

(standard azepane

shift).

C-5 44.8 C Spiro Quaternary

Carbon.

C-1, C-4 38.5 CH Cyclopentyl ring

(adjacent to spiro).

C-11 35.2 CH Azepane ring

(adjacent to spiro).

C-9, C-10 24-30 CH
Remote methylene

groups (overlap

region).

C-2, C-3 24-30 CH
Remote methylene

groups (overlap

region).

B. Mass Spectrometry (MS)
Ionization: ESI+ or EI (70 eV). Molecular Formula: C
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H

N Exact Mass: 153.15

m/z Abundance Fragment Identity Mechanistic Origin

154.16 100% [M+H] Parent ion

(Protonated).

124 ~40%

[M - C

H

]

Loss of ethylene

(retro-ene or ring

contraction).

110 ~60%

[M - C

H

]

Loss of propyl

fragment (cleavage of

azepane ring).

96 ~80%

[C

H

N]

Diagnostic:

-cleavage adjacent to

spiro center, retaining

the pyrrolidine ring +

CH

N.

C. Infrared Spectroscopy (FT-IR)
3350 - 3250 cm

: N-H stretching (Weak/Broad for secondary amine).

2950 - 2850 cm

: C-H stretching (

, strong). High intensity due to high saturated carbon count.

1460 cm
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: CH

scissoring (Spiro-cyclic fingerprint).

1150 - 1050 cm

: C-N stretching.

Structural Logic & Validation
The primary challenge is distinguishing 7-azaspiro[4.6]undecane from 6-

azaspiro[4.6]undecane.

6-Aza Isomer: The nitrogen is attached directly to the spiro quaternary carbon (C5-NH-C7...).

In the 13C NMR, the spiro carbon signal would be significantly deshielded (>60 ppm) due to

direct attachment to nitrogen.

7-Aza Isomer: The nitrogen is separated from the spiro center by a methylene group (C5-CH

-NH...). The spiro carbon (C5) resonates in the aliphatic region (~44.8 ppm), and the
intervening methylene (C6) appears at ~56.5 ppm.

MS Fragmentation Pathway
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[M+H]+ (m/z 154)

α-Cleavage
(Azepane Ring Opening)

Ring Strain Release

Loss of C2H4
(m/z 124)

Retro-Ene like
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Pyrrolidine-stabilized cation

Loss of C4H9
(Aliphatic Chain)
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Caption: Predicted ESI+ fragmentation pathway for 7-azaspiro[4.6]undecane.

References
Trost, B. M., & Dong, G. (2013). Enantioselective cyclization of enamide-ynes and

application to the synthesis of the kopsifoline core. National Institutes of Health (NIH).

Context: Characterization of the 7-tosyl derivative and enantioselective synthesis logic.

Tu, W. (2024).[1] Development of Olefin 1,2-Aminofunctionalisation Reactions for the

Assembly of Complex Heterocycles. University of Liverpool Repository.

Context: Detailed experimental protocols for 7-azaspiro[4.

PubChem.Compound Summary: 7-Azaspiro[4.6]undecane derivatives. National Library of

Medicine.

Context: Verification of skeletal numbering and CAS registry d

Organic Chemistry Portal.Beckmann Rearrangement Mechanisms and Catalysts.

Context: Mechanistic grounding for the form
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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